N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine
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Overview
Description
N-(8-butyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N’,N’-diethylethane-1,2-diamine involves multiple steps. One common method includes the reaction of o-phenylenediamine with o-cyanobenzaldehyde, followed by a series of cyclization and functionalization reactions . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc and titanium tetrachloride (TiCl4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Microwave irradiation and other modern techniques can also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Solvents: Tetrahydrofuran, dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
- N,N,8-tributyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Uniqueness
N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific tetracyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H33N5S |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C23H33N5S/c1-4-7-12-18-16-10-8-9-11-17(16)19-20-21(29-23(19)27-18)22(26-15-25-20)24-13-14-28(5-2)6-3/h15H,4-14H2,1-3H3,(H,24,25,26) |
InChI Key |
LTTZSCFVWVCPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)NCCN(CC)CC |
Origin of Product |
United States |
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